molecular formula C14H17NO2 B13725497 Ethyl 3-(6-Methyl-3-indolyl)propanoate

Ethyl 3-(6-Methyl-3-indolyl)propanoate

Cat. No.: B13725497
M. Wt: 231.29 g/mol
InChI Key: ODNYRJUHLXCYCV-UHFFFAOYSA-N
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Description

Ethyl 3-(6-Methyl-3-indolyl)propanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by an indole ring substituted with a methyl group at the 6-position and an ethyl ester group at the 3-position of the propanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-Methyl-3-indolyl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 6-methylindole and ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-Methyl-3-indolyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Ethyl 3-(6-Methyl-3-indolyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole compounds.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(6-Methyl-3-indolyl)propanoate involves its interaction with various molecular targets. The indole ring can interact with biological receptors through π-π stacking and hydrogen bonding. The ester group can undergo hydrolysis to release the active indole moiety, which can then interact with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    6-Methylindole: A simpler indole derivative without the ester group.

    Ethyl indole-3-carboxylate: An indole derivative with an ester group at the 3-position but without the methyl substitution.

Uniqueness

Ethyl 3-(6-Methyl-3-indolyl)propanoate is unique due to the combination of the methyl group at the 6-position and the ethyl ester group at the 3-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

ethyl 3-(6-methyl-1H-indol-3-yl)propanoate

InChI

InChI=1S/C14H17NO2/c1-3-17-14(16)7-5-11-9-15-13-8-10(2)4-6-12(11)13/h4,6,8-9,15H,3,5,7H2,1-2H3

InChI Key

ODNYRJUHLXCYCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C=CC(=C2)C

Origin of Product

United States

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